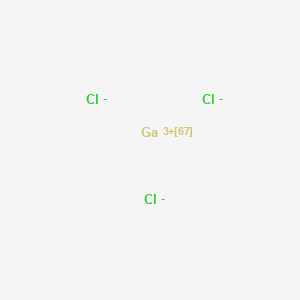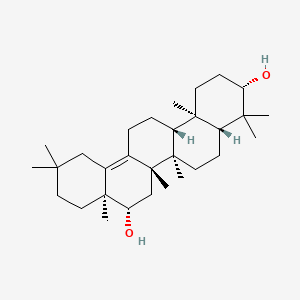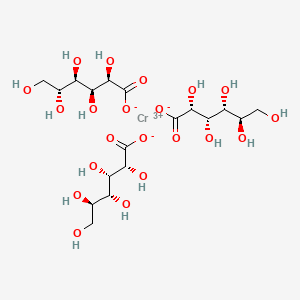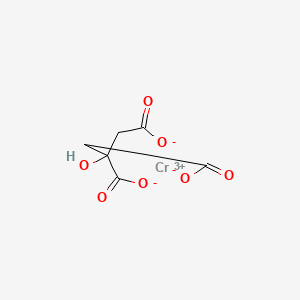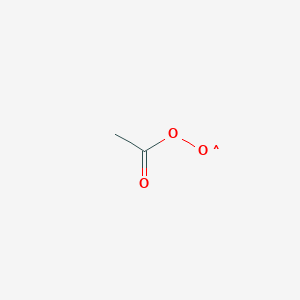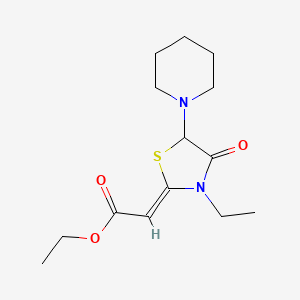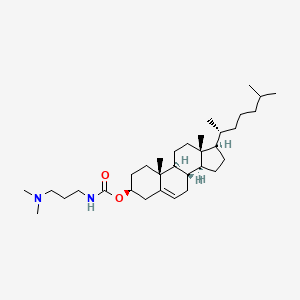
Technetium Tc-99m
Vue d'ensemble
Description
Technetium Tc-99m is a metastable nuclear isomer of technetium-99, an isotope of technetium. It is widely used in medical diagnostic procedures due to its ideal physical and chemical properties. This compound emits gamma rays that can be detected by medical imaging equipment, making it the most commonly used medical radioisotope in the world .
Méthodes De Préparation
Technetium Tc-99m is produced from molybdenum-99, which is obtained through the fission of uranium-235 in nuclear reactors. The molybdenum-99 decays to this compound through beta decay. In medical facilities, this compound is extracted from molybdenum-99 using a technetium generator. The generator contains a column filled with alumina, where molybdenum-99 is absorbed and decays to this compound, which is then eluted with a saline solution .
Analyse Des Réactions Chimiques
Technetium Tc-99m undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tin chloride for reduction and various ligands for complex formation. The major products formed from these reactions are this compound-labeled compounds, which are used in radiopharmaceuticals for medical imaging .
Applications De Recherche Scientifique
Technetium Tc-99m is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for diagnostic imaging of organs such as the heart, lungs, liver, and bones. It is also used in molecular imaging to evaluate the function, physiology, and pathology of organs. In chemistry, this compound is used to study the behavior of radioactive elements and their compounds. In industry, it is used in non-destructive testing and quality control .
Mécanisme D'action
Technetium Tc-99m exerts its effects by emitting gamma rays, which are detected by gamma cameras in medical imaging. The compound binds to specific tissues or organs, allowing for the visualization of their structure and function. The molecular targets and pathways involved depend on the specific this compound-labeled compound used. For example, this compound succimer binds to the cortical region of the kidneys, while this compound sulfur colloid is taken up by reticuloendothelial cells .
Comparaison Avec Des Composés Similaires
Technetium Tc-99m is unique among radioisotopes due to its ideal physical and chemical properties for medical imaging. Similar compounds include other technetium isotopes such as technetium-99 and rhenium isotopes like rhenium-188. This compound has a shorter half-life compared to technetium-99, making it more suitable for diagnostic imaging. Rhenium isotopes have similar chemical properties but are used more for therapeutic purposes due to their longer half-lives .
Propriétés
IUPAC Name |
technetium-99 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Tc/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLVYJBZJHMRIY-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Tc] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[99Tc] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Tc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00874006 | |
| Record name | Technetium-99m | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.906250 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14133-76-7, 154361-49-6 | |
| Record name | 99mTc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14133-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Technetium Tc-99m | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Technetium-99m arcitumomab | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154361496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Technetium Tc-99m | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14227 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Technetium-99m | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TECHNETIUM TC-99M | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EW75241VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



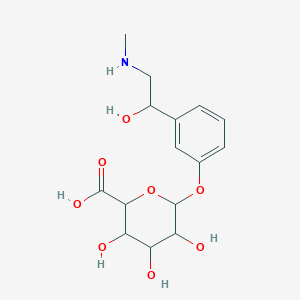
![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)



